molecular formula C17H18ClNO4 B5639849 3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B5639849
M. Wt: 335.8 g/mol
InChI Key: DKISGOPDGLKRPG-UHFFFAOYSA-N
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Description

3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core fused with a substituted phenylamino moiety. Its structure is characterized by a spiro junction connecting a cyclohexane ring (chair conformation) and a 1,3-dioxane ring (distorted boat conformation) . The aromatic substituent at the 3-position includes a chlorine atom at the meta position and a methyl group at the ortho position, introducing steric and electronic effects that influence molecular packing and intermolecular interactions. This compound is synthesized via condensation reactions between substituted anilines and 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives in ethanol with trimethoxymethane as a catalyst .

Properties

IUPAC Name

3-[(3-chloro-2-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-11-13(18)6-5-7-14(11)19-10-12-15(20)22-17(23-16(12)21)8-3-2-4-9-17/h5-7,10,19H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKISGOPDGLKRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with appropriate reagents to form the desired spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as chlorination, reduction, and spirocyclization, followed by purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Crystallographic Data Comparison

Compound Space Group Unit Cell Parameters (Å, °) Density (g/cm³) Key Intermolecular Interactions
Target Compound (3-Chloro-2-methylphenyl) Not Reported Likely C–H⋯O and steric hindrance from methyl group
3-((4-Chlorophenylamino)methylene) P-1 a = 5.9448, b = 9.782, c = 13.480; α = 100.28°, β = 100.66°, γ = 97.83° 1.432 H-bonds, C–H⋯π
3-(2,4-Dichlorobenzylidene) P-1 a = 10.182, b = 11.828, c = 14.356; α = β = γ = 90° 1.322 C–H⋯O, π⋯π stacking
3-(4-Dimethylaminobenzylidene) P1 a = 6.3640, b = 7.7404, c = 16.2890; α = 86.86°, β = 85.84°, γ = 79.67° 1.331 Strong H-bonds from –N(CH₃)₂

Key Findings :

  • Electron-Withdrawing Groups (NO₂, Cl): Increase molecular polarity, enhancing hydrogen bonding and π⋯π interactions .
  • Steric Effects : Ortho-substituents (e.g., 2-methyl in the target compound) reduce packing efficiency compared to para-substituted analogs .
  • Hydrogen Bonding: Hydroxyl or amino groups (e.g., –OH, –NH) significantly improve crystal lattice stability .

Biological Activity

The compound 3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione , with the CAS number 894686-72-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H16ClN2O3C_{21}H_{16}ClN_{2}O_{3}, and it features a spirocyclic structure that contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of spiro compounds often display significant antimicrobial properties. The presence of the chloro and methyl groups in this compound may enhance its interaction with microbial cell membranes or metabolic pathways, leading to bactericidal effects.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Specifically, it has been noted for its activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies indicate that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may act as an enzyme inhibitor or modulator, affecting key metabolic pathways in target cells.
  • Its structural features allow it to interact with specific receptors or proteins involved in cell signaling.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various microbial strains revealed that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL, indicating moderate potency compared to standard antibiotics.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
  • Inflammatory Response Modulation : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Data Table

Biological ActivityObservationsReference
AntimicrobialMIC values between 10-50 µg/mLStudy on microbial strains
AnticancerDose-dependent reduction in cell viabilityIn vitro cancer studies
Anti-inflammatoryReduced TNF-alpha and IL-6 levelsInflammatory response model

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